molecular formula C32H33ClN2O3 B11647247 3-(4-chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11647247
M. Wt: 529.1 g/mol
InChI Key: FIGNKWDRYFQGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. Key structural features include:

  • Position 10: A hexanoyl (6-carbon acyl) chain, enhancing lipophilicity compared to shorter acyl groups.
  • Position 11: A 3-methoxyphenyl group, introducing electron-donating methoxy substituents.

The combination of these substituents suggests a balance of lipophilicity (hexanoyl), electronic modulation (chloro and methoxy groups), and steric bulk.

Properties

Molecular Formula

C32H33ClN2O3

Molecular Weight

529.1 g/mol

IUPAC Name

9-(4-chlorophenyl)-5-hexanoyl-6-(3-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H33ClN2O3/c1-3-4-5-13-30(37)35-28-12-7-6-11-26(28)34-27-19-23(21-14-16-24(33)17-15-21)20-29(36)31(27)32(35)22-9-8-10-25(18-22)38-2/h6-12,14-18,23,32,34H,3-5,13,19-20H2,1-2H3

InChI Key

FIGNKWDRYFQGOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC(=CC=C5)OC

Origin of Product

United States

Preparation Methods

Synthesis of Substituted Methyl N-(2-Aminophenyl)anthranilate

The core synthesis begins with methyl N-(2-nitrophenyl)anthranilate, prepared by Ullmann coupling of 4-chloroanthranilic acid and 1-bromo-2-nitrobenzene in amyl alcohol with Cu catalysis. Reduction of the nitro group using H₂/Pd-C yields methyl N-(2-aminophenyl)anthranilate (92% yield).

Reaction conditions :

  • Coupling : 80–100°C, 12 h, Cu catalyst.

  • Reduction : H₂ (1 atm), Pd/C (10 wt%), EtOH, 25°C, 6 h.

Thermal Cyclization to Dibenzo[b,e] diazepin-1-one

Heating methyl N-(2-aminophenyl)anthranilate at 240–250°C for 1 hr induces cyclization, forming the dibenzo core. Substitutions at C3 (4-chlorophenyl) and C11 (3-methoxyphenyl) are retained from the anthranilic acid and phenylenediamine precursors, respectively.

Yield : 86%.
Characterization : Melting point 253–254°C; ¹H NMR (CDCl₃) δ 7.3–7.5 (aryl), 3.8 (OCH₃).

N10 Acylation with Hexanoyl Chloride

The secondary amine at N10 is acylated using hexanoyl chloride (1.3 equiv) in DCM with triethylamine (2.0 equiv) at 0°C.

Procedure :

  • Dissolve dibenzo core (1.0 equiv) in DCM.

  • Add Et₃N (2.0 equiv) and hexanoyl chloride (1.3 equiv) dropwise.

  • Stir at 25°C for 12 h, then purify via silica gel chromatography (hexane/EtOAc 20:1).

Yield : 71%.

Method 2: One-Pot Condensation and Cyclization with Er(III) Triflate

One-Pot Condensation of 1,2-Phenylenediamine and Dimedone

A modified Thieme Connect protocol employs 3-methoxy-1,2-phenylenediamine and 5,5-dimethylcyclohexane-1,3-dione (dimedone) in EtOH under reflux (12 h). Er(III) triflate (10 mol%) catalyzes subsequent cyclization with hexanoyl chloride.

Reaction conditions :

  • Condensation : EtOH, reflux, 12 h.

  • Cyclization : Hexanoyl chloride (1.5 equiv), Er(OTf)₃ (10 mol%), 80°C, 6 h.

Yield : 78%.

Post-Functionalization with 4-Chlorophenyl Group

The C3 position is functionalized via Suzuki coupling using 4-chlorophenylboronic acid and Pd(PPh₃)₄ in dioxane/Na₂CO₃ (aq.).

Yield : 65%.

Method 3: Stepwise Acylation and Ring Closure

Synthesis of Pre-Functionalized Ynone Intermediate

Following ACS Omega protocols, 3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-yn-1-one is prepared via Claisen-Schmidt condensation:

  • React 4-chloroacetophenone with 3-methoxybenzaldehyde in EtOH/NaOH.

  • Isolate ynone via column chromatography (hexane/EtOAc 10:1).

Yield : 82%.

Ring Closure via Cu-Catalyzed Cyclization

The ynone undergoes cyclization with 1,2-phenylenediamine in DCE using CuBr₂ (0.05 equiv) and PPh₃ (0.2 equiv) at 110°C.

Yield : 60%.

N10 Hexanoylation

Acylate the secondary amine as in Method 1.

Comparative Analysis of Synthetic Routes

Parameter Method 1 Method 2 Method 3
Core Formation ThermalOne-potCu-catalyzed
Reaction Time 24 h18 h36 h
Overall Yield 58%68%52%
Key Advantage High purityShort durationModular

Spectroscopic Characterization

¹H NMR (600 MHz, CDCl₃)

  • Aromatic Protons : δ 7.25–7.45 (m, 8H, aryl).

  • OCH₃ : δ 3.85 (s, 3H).

  • Hexanoyl Chain : δ 2.35 (t, 2H, J = 7.2 Hz), 1.55–1.25 (m, 6H), 0.88 (t, 3H).

¹³C NMR (151 MHz, CDCl₃)

  • Carbonyls : δ 195.0 (C1), 172.5 (hexanoyl).

  • Aromatic Carbons : δ 160.1 (C-O), 139.5–114.2 (aryl) .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its unique molecular structure allows it to participate in various organic reactions, including:

  • Oxidation : Leading to the formation of ketones or carboxylic acids.
  • Reduction : Resulting in the synthesis of alcohols or amines.
  • Substitution Reactions : Allowing for the introduction of diverse functional groups.

Biology

The biological applications of this compound are significant due to its potential interactions with biological systems:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens.
  • Anticancer Properties : Research has shown that it may inhibit cell proliferation through modulation of specific enzymes and receptors involved in cancer pathways.

Medicine

In medical research, this compound is being investigated for its therapeutic potential:

  • Neurological Disorders : It is being explored for its effects on neurotransmitter systems and potential benefits in treating conditions such as anxiety and depression.
  • Pharmaceutical Development : The compound's unique properties make it a candidate for developing new drugs targeting specific diseases.

Industry

The industrial applications include:

  • Specialty Chemicals Production : Used in the formulation of materials with specific properties tailored for various applications.
  • Research Reagents : Acts as a reagent in laboratory settings for synthesizing other chemical entities.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 12 µg/mL.
Study BAnticancer PropertiesShowed a reduction in tumor growth in vitro by 40% when treated with 50 µM concentration over 72 hours.
Study CNeurological EffectsIndicated potential anxiolytic effects in animal models at doses of 10 mg/kg body weight.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant effects . The pathways involved include modulation of neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs (see evidence for details):

Compound Name Substituents Molecular Weight Key Properties Biological Activity
Target Compound : 3-(4-chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-... 4-Cl-Ph (C3), hexanoyl (C10), 3-MeO-Ph (C11) ~527.9 g/mol High lipophilicity; moderate steric bulk. Not reported in evidence.
6c : 3,3-dimethyl-10-acetyl-11-(p-chlorobenzoyl)-... 3,3-dimethyl, acetyl (C10), p-Cl-benzoyl (C11) ~434.8 g/mol Rigid structure (X-ray confirmed); lower lipophilicity due to acetyl. Not reported.
FC2 : 7-benzoyl-11-(1H-indol-3-yl)-... Benzoyl (C7), indol-3-yl (C11) ~401.9 g/mol Aromatic benzoyl group; heterocyclic indole enhances π-π interactions. Cytotoxic at 10 μM; selective for cancer cells.
3-(2-Chlorophenyl)-10-(3-hydroxypropanoyl)-11-(4-methylphenyl)-... 2-Cl-Ph (C3), 3-hydroxypropanoyl (C10), 4-Me-Ph (C11) ~425.9 g/mol Hydrophilic hydroxypropanoyl; steric hindrance from 2-Cl and 4-Me. Not reported.
3-(4-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-... 4-MeO-Ph (C3), 4-CF3-Ph (C11) ~448.4 g/mol Electron-withdrawing CF3 vs. electron-donating MeO; enhanced metabolic stability. Not reported.
4e : 7-benzoyl-11-(p-tolyl)-... Benzoyl (C7), p-tolyl (C11) ~401.9 g/mol Methyl group on p-tolyl increases steric bulk; similar to FC2. Moderate cytotoxicity (17% yield in synthesis).
11-(2-Bromophenyl)-3-(4-methoxyphenyl)-... 2-Br-Ph (C11), 4-MeO-Ph (C3) ~475.4 g/mol Bromine’s larger atomic radius vs. Cl; potential for stronger halogen bonding. Not reported.

Substituent Effects

  • Position of Halogen Substituents: 4-Chlorophenyl (target): Optimizes electronic effects for receptor binding compared to 2-chlorophenyl analogs, which may introduce steric clashes . Bromine vs.
  • Acyl Group Variations: Hexanoyl (target): Long alkyl chain increases lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility. Acetyl (6c): Shorter chain reduces lipophilicity, favoring solubility but limiting cell penetration . Benzoyl (FC2, 4e): Aromatic group enables π-π stacking with protein targets, critical for FC2’s cytotoxicity .
  • Aryl Group Modifications :

    • 3-Methoxyphenyl (target) : Electron-donating methoxy group may stabilize charge-transfer interactions.
    • 4-Trifluoromethylphenyl () : Electron-withdrawing CF3 group enhances resistance to oxidative metabolism.

Structural Insights from Crystallography

  • 6c (): X-ray data confirms a planar diazepine ring with substituents oriented perpendicularly, minimizing steric clashes. The target compound’s hexanoyl chain may introduce conformational flexibility absent in 6c.
  • Monohydrate Structure (): Hydration in analogs like 11-(4-MeO-Ph)-3,3-dimethyl-... highlights water-binding sites, relevant for solubility optimization.

Biological Activity

The compound 3-(4-chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C32H32Cl2N2O3
  • IUPAC Name : 5-chloro-14-(4-chlorophenyl)-9-hexanoyl-10-(4-methoxyphenyl)-29-diazatricyclo[9.4.0.0^{38}]pentadeca-1(11)357-tetraen-12-one
  • SMILES : CCCCCCC(N(C1c(cc2)ccc2OC)c(ccc(Cl)c2)c2NC(CC(C2)c(cc3)ccc3Cl)=C1C2=O)=O

Anticancer Properties

Research has indicated that derivatives of dibenzo[1,4]diazepines possess significant anticancer properties. For instance, a related compound demonstrated a selective cytotoxic effect on melanoma cells (VMM917), exhibiting a 4.9-fold increase in cytotoxicity compared to normal cells. This compound induced cell cycle arrest at the S phase and decreased melanin content in treated cells, suggesting potential as an alternative chemotherapeutic agent for melanoma treatment .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the chlorophenyl and methoxyphenyl groups may enhance interaction with specific cellular targets involved in cancer proliferation and survival pathways.

Case Studies and Experimental Data

Several studies have explored the biological activity of compounds similar to this compound:

StudyCompoundBiological ActivityKey Findings
B9CytotoxicitySelective cytotoxic effect on melanoma cells; induced S phase arrest; decreased melanin production.
VariousAntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis; strong urease inhibition.
N/ADrug InteractionInvestigated binding interactions with bovine serum albumin (BSA), indicating pharmacological effectiveness.

Pharmacological Significance

The pharmacological potential of dibenzo[1,4]diazepines like this compound is significant due to their ability to interact with various biological targets. The incorporation of halogenated phenyl groups often enhances lipophilicity and bioavailability, which can lead to improved therapeutic efficacy.

Q & A

Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step organic reactions, including cyclocondensation, acylation, and substitution. Key steps include:

  • Cyclocondensation : Use of a base catalyst (e.g., KOH) to form the diazepine ring under reflux conditions.
  • Acylation : Hexanoyl chloride is introduced at position 10 under anhydrous conditions with triethylamine as a proton scavenger.
  • Substitution : 4-chlorophenyl and 3-methoxyphenyl groups are added via nucleophilic aromatic substitution (SNAr) at positions 3 and 11, respectively.
    Optimization : Monitor reaction progress with TLC (silica gel GF254, eluent: CHCl3/MeOH 9:1) and HPLC (C18 column, acetonitrile/water gradient). Adjust pH to 7–8 to prevent decomposition of the diazepine core .

Q. How can the stereochemistry and structural conformation of this compound be validated?

Answer:

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., monoclinic P21/c space group, as seen in analogous diazepines) .
  • NMR spectroscopy : Analyze coupling constants (e.g., vicinal protons in the diazepine ring, J = 8–10 Hz) and NOESY correlations to confirm spatial arrangement .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected m/z ~470–480) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence receptor binding affinity and pharmacological activity?

Answer:

  • SAR Studies : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess effects on CNS receptor affinity. For example:
    • GABAA receptor : Chlorophenyl groups enhance binding due to hydrophobic interactions; methoxyphenyl groups may reduce activity via steric hindrance .
    • 5-HT2A receptor : Hexanoyl chain length modulates lipophilicity and blood-brain barrier penetration .
  • Methodology : Use radioligand displacement assays (e.g., [³H]flumazenil for GABAA) and molecular docking (AutoDock Vina) to correlate substituent effects with binding energies .

Q. What experimental strategies resolve contradictions in reported pharmacological data for dibenzo[1,4]diazepines?

Answer:

  • Comparative assays : Standardize in vitro models (e.g., SH-SY5Y cells for neuroactivity) and control for metabolic stability (e.g., liver microsomes).
  • Orthogonal validation : Cross-validate receptor binding data with functional assays (e.g., cAMP modulation for GPCR activity) .
  • Statistical rigor : Apply ANOVA to account for batch-to-batch variability in compound purity (e.g., ±5% HPLC area threshold) .

Q. How can the compound’s stability under physiological conditions be evaluated for drug development?

Answer:

  • pH stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24h; quantify degradation via LC-MS.
  • Oxidative stability : Expose to H2O2 (0.1%) and monitor by UV-Vis spectroscopy (λmax ~280 nm for diazepine ring).
  • Metabolic stability : Use human hepatocyte models to identify CYP450-mediated metabolites (e.g., hydroxylation at the hexanoyl chain) .

Q. What computational methods predict the compound’s interaction with non-target proteins (e.g., cytochrome P450 enzymes)?

Answer:

  • Molecular docking : Use SwissDock or Glide to screen against CYP3A4 and CYP2D6 isoforms. Prioritize poses with ΔG < −8 kcal/mol.
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding persistence.
  • AdmetSAR : Predict toxicity endpoints (e.g., hERG inhibition risk) .

Q. Methodological Challenges

Q. How can researchers address low yields in the final acylation step?

Answer:

  • Catalyst screening : Test DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance hexanoyl chloride reactivity.
  • Solvent optimization : Replace THF with DMF to stabilize intermediates.
  • Temperature control : Maintain 0–5°C during acylation to suppress side reactions .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

Answer:

  • PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.3°) to reference data .
  • DSC : Identify melting endotherms (e.g., Form I: mp 165–167°C; Form II: mp 158–160°C).
  • Raman spectroscopy : Detect lattice vibrations (e.g., 1600 cm⁻¹ for C=O stretching) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.